methyl 1,2-dimethyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2-dimethyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid at elevated temperatures . Another approach uses nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole oxides, while reduction could produce various imidazole derivatives.
Scientific Research Applications
Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and catalysts
Mechanism of Action
The mechanism by which methyl 1,2-dimethyl-1H-imidazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles, such as 1-methylimidazole and 1,2-dimethylimidazole . These compounds share the imidazole core structure but differ in their substituent groups.
Uniqueness
Methyl 1,2-dimethyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazoles might not be as effective .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 1,2-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(4-9(5)2)7(10)11-3/h4H,1-3H3 |
InChI Key |
NEPDHPWXMJYSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C(=O)OC |
Origin of Product |
United States |
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